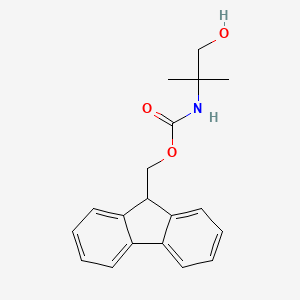

9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic investigation of 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate provides fundamental insights into its solid-state structure and intermolecular interactions. Single-crystal X-ray diffraction studies of related fluorenylmethoxycarbonyl compounds have established that the tricyclic fluorenyl group consistently adopts a planar conformation with root-mean-square deviations typically ranging from 0.020 to 0.025 Å. The carbamate functionality exhibits the characteristic trans geometry, with the carbamate group maintaining planarity as evidenced by minimal root-mean-square deviations of approximately 0.001-0.005 Å from the mean plane.

The three-dimensional molecular architecture reveals specific conformational preferences that are stabilized through intramolecular and intermolecular interactions. Crystal structure analyses of fluorenylmethoxycarbonyl derivatives demonstrate that the fluorenyl rings participate in extensive π-π stacking interactions, with centroid-centroid distances typically measuring 4.8393 Å and twist plane angles approaching 0.0°. These aromatic interactions contribute significantly to the overall crystal stability and influence the molecular packing arrangements within the unit cell.

Hydrogen bonding patterns play a crucial role in the crystalline organization, with N—H⋯O hydrogen bonds commonly forming between carbamate groups of adjacent molecules. These interactions create one-dimensional hydrogen-bonded chains that propagate along specific crystallographic directions, typically parallel to the a-axis. The presence of the hydroxyl group in the 2-hydroxy-1,1-dimethylethyl substituent introduces additional hydrogen bonding capabilities, potentially forming O—H⋯O interactions that further stabilize the crystal structure.

The molecular conformation analysis reveals that the fluorenyl moiety maintains its rigid planar structure while the carbamate linkage provides a degree of conformational flexibility. The 2-hydroxy-1,1-dimethylethyl group adopts conformations that minimize steric interactions while maximizing favorable intermolecular contacts. Computational studies of related structures indicate that the preferred conformations correspond to energy minima that balance intramolecular strain with intermolecular stabilization.

Spectroscopic Identification via Nuclear Magnetic Resonance and Fourier Transform Infrared Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate through the analysis of ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer spectra. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the compound's structural components and their chemical environments. The fluorenyl protons typically appear in the aromatic region between 7.0-8.0 ppm, with the distinctive pattern of the tricyclic system providing a fingerprint for structural identification.

The carbamate N—H proton manifests as a characteristic broad signal, often appearing around 5.0-6.0 ppm and showing coupling patterns that reflect the local molecular environment. The fluorenylmethyl CH proton displays a unique chemical shift and multiplicity pattern due to its position bridging the fluorenyl and carbamate moieties. The 2-hydroxy-1,1-dimethylethyl substituent contributes specific signals including the hydroxyl proton, which may appear as a broad signal in the 2.0-5.0 ppm region, and the two equivalent methyl groups that typically resonate as a singlet around 1.0-1.5 ppm.

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework with enhanced resolution and provides information about carbon hybridization and chemical environment. The fluorenyl carbons exhibit characteristic chemical shifts in the aromatic region (120-145 ppm), with the bridgehead carbons showing distinct patterns that confirm the tricyclic structure. The carbamate carbonyl carbon appears significantly downfield, typically around 155-160 ppm, due to the sp² hybridization and electron-withdrawing nature of the functional group.

The quaternary carbon of the 2-hydroxy-1,1-dimethylethyl group displays a characteristic chemical shift that reflects its substitution pattern and the influence of the adjacent hydroxyl group. The two equivalent methyl carbons appear as a single signal in the aliphatic region, typically around 25-30 ppm, while the carbon bearing the hydroxyl group exhibits a downfield shift due to the electron-withdrawing effect of the oxygen atom.

Distortionless Enhancement by Polarization Transfer experiments provide multiplicity information that confirms carbon connectivity and assists in signal assignment. This technique distinguishes between CH₃, CH₂, CH, and quaternary carbons, enabling complete structural elucidation and verification of the proposed molecular framework.

Fourier Transform Infrared spectroscopy contributes complementary structural information through the identification of characteristic functional group vibrations. The carbamate functionality exhibits distinctive absorption bands including the N—H stretch typically observed around 3300-3500 cm⁻¹ and the C=O stretch appearing near 1700-1750 cm⁻¹. The fluorenyl aromatic system contributes multiple C—H stretching vibrations in the 3000-3100 cm⁻¹ region and aromatic C=C stretches around 1450-1600 cm⁻¹.

The hydroxyl group of the 2-hydroxy-1,1-dimethylethyl substituent produces a broad O—H stretching vibration typically observed between 3200-3600 cm⁻¹, which may overlap with the N—H stretch but can be distinguished through careful analysis of band shapes and intensities. The aliphatic C—H stretching vibrations from the methyl groups appear in the 2850-3000 cm⁻¹ region, providing additional confirmation of the molecular structure.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate provides precise molecular weight determination and fragmentation pathway elucidation. The molecular ion peak appears at m/z 311.1521, corresponding to the molecular formula C₁₉H₂₁NO₃ with excellent mass accuracy that confirms the proposed structure. The high-resolution capabilities enable distinction between isobaric species and provide confidence in molecular formula assignment through precise mass measurements.

The fragmentation pattern reveals characteristic breakdown pathways that reflect the structural features and bond strengths within the molecule. A prominent fragment appears through loss of the 2-hydroxy-1,1-dimethylethyl group, yielding a fragment at m/z 222, which corresponds to the fluorenylmethyl carbamate portion of the molecule. This fragmentation pathway indicates the relative weakness of the bond connecting the carbamate nitrogen to the tertiary carbon center.

Additional fragmentation occurs through loss of the entire carbamate side chain, producing the fluorenylmethyl cation at m/z 181, which represents a stable tropylium-like species due to the extended conjugation within the fluorenyl system. The fluorenyl moiety itself undergoes further fragmentation, with characteristic loss of carbon monoxide and other small molecules leading to lower mass fragments that provide structural confirmation.

The base peak in the mass spectrum typically corresponds to the fluorenyl cation at m/z 165, formed through loss of the methylene bridge and associated functional groups. This fragment demonstrates the stability of the tricyclic aromatic system and its tendency to form stable cations under electron impact conditions. The fragmentation pattern also reveals minor pathways involving rearrangement reactions that provide additional structural information about the molecular connectivity.

Tandem mass spectrometry experiments using collision-induced dissociation provide enhanced structural information through controlled fragmentation of selected precursor ions. These studies confirm the proposed fragmentation pathways and enable detailed analysis of the energy requirements for specific bond cleavages, providing insights into the relative stability of different molecular regions.

Computational Chemistry Approaches for Electron Density Mapping

Computational chemistry investigations of 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate employ density functional theory methods to elucidate electron density distributions and molecular electrostatic potentials. Geometry optimization calculations using various basis sets provide insights into the preferred molecular conformations and electronic structure, with particular attention to the influence of the fluorenyl π-system on the overall electron distribution.

The molecular electrostatic potential mapping reveals regions of positive and negative charge density that govern intermolecular interactions and crystal packing arrangements. The fluorenyl system exhibits characteristic π-electron density distributions that create regions of negative electrostatic potential above and below the aromatic plane, while the carbamate functionality shows polarized charge distributions reflecting the electron-withdrawing nature of the carbonyl group.

Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions through examination of contact distances and interaction energies. These calculations reveal that hydrogen-hydrogen contacts typically contribute 40-50% of the total surface area, while carbon-hydrogen and oxygen-hydrogen interactions account for significant portions of the remaining surface contacts. The analysis demonstrates the importance of dispersion forces and hydrogen bonding in stabilizing the crystalline structure.

Energy framework calculations quantify the relative contributions of different interaction types to the overall crystal stability. Electrostatic, dispersion, and total energy frameworks provide complementary perspectives on the forces governing molecular assembly, with dispersion interactions often dominating due to the extensive aromatic surface area of the fluorenyl moiety.

The computational studies also include analysis of frontier molecular orbitals, which provide insights into the chemical reactivity and electronic properties of the compound. The highest occupied molecular orbital typically exhibits significant electron density on the fluorenyl π-system, while the lowest unoccupied molecular orbital shows contributions from both the aromatic system and the carbamate functionality. These orbital characteristics influence the compound's photochemical and electrochemical behavior.

Natural bond orbital analysis reveals the degree of charge transfer between different molecular regions and quantifies the strength of intramolecular interactions. The carbamate linkage shows characteristic charge polarization, while the fluorenyl system maintains its aromatic character with minimal perturbation from the attached functional groups. These calculations provide a detailed understanding of the electronic structure that complements the experimental characterization data.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-19(2,12-21)20-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17,21H,11-12H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBRHJFJQVRIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Fluorenylmethyl Chloroformate

A common approach is the reaction of 2-hydroxy-1,1-dimethylethylamine or its derivatives with 9-fluorenylmethyl chloroformate under mild basic conditions. This method allows the formation of the carbamate bond by nucleophilic attack of the amine on the chloroformate.

- Reaction conditions: Typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature.

- Base used: Triethylamine or similar organic bases to scavenge HCl formed during the reaction.

- Yield: Moderate to high yields (60-85%) reported depending on purity of reagents and reaction time.

Stepwise Synthesis Using Hydroxy Protection and Activation

Another method involves protecting the hydroxy group of the 2-hydroxy-1,1-dimethylethyl moiety, activating the amine or carbamate precursor, and then coupling with 9-fluorenylmethyl derivatives.

- Hydroxy protection: Using silyl ethers or acetyl groups to prevent side reactions.

- Activation: Conversion of amine to isocyanate or use of carbamoyl chlorides.

- Coupling: Reaction with 9H-fluorenylmethyl alcohol or derivatives under catalytic conditions.

This method is more complex but allows for better control of stereochemistry and purity.

Use of 9-Fluorenylmethyl Isothiocyanate

An alternative approach uses 9-fluorenylmethyl isothiocyanate reacting with hydroxy-substituted amines to form thiocarbamate intermediates, which can be converted to carbamates.

- Reaction conditions: Typically in inert atmosphere, solvents like THF or methanol.

- Advantages: High selectivity and fewer side products.

- Limitations: Additional steps required to convert thiocarbamates to carbamates.

Experimental Data and Yields

Although direct preparation data for 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate is limited in public databases, analogous carbamate syntheses provide insight into expected yields and conditions.

| Preparation Method | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction of amine with 9-fluorenylmethyl chloroformate | Anhydrous DCM, 0°C to RT, triethylamine | 60-85 | Common method, straightforward |

| Stepwise protection and coupling | Hydroxy protection, isocyanate intermediate, THF solvent | 50-75 | Allows stereochemical control |

| Use of 9-fluorenylmethyl isothiocyanate | Inert atmosphere, THF, methanol | 55-70 | High selectivity, multi-step process |

Research Findings and Notes

- The tert-butyl group in 2-hydroxy-1,1-dimethylethylcarbamate provides steric hindrance, which can influence reaction rates and selectivity.

- Use of anhydrous and inert conditions is critical to prevent hydrolysis and side reactions.

- Purification is commonly achieved by column chromatography or recrystallization from solvents like methanol and tert-butyl methyl ether.

- Characterization typically involves NMR spectroscopy (1H, 13C), mass spectrometry , and HPLC to confirm purity and structure.

Chemical Reactions Analysis

9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorenylmethyl group is replaced by other nucleophiles.

Deprotection Reactions: The compound is commonly used as a protecting group for amino acids, and it can be removed under acidic or basic conditions to yield the free amino acid.

Common reagents used in these reactions include acids like trifluoroacetic acid (TFA) for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate has a wide range of applications in scientific research:

Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids, ensuring that specific functional groups remain unreacted during the synthesis process.

Biology: The compound is used in the synthesis of peptides and proteins, which are crucial for studying biological processes and developing pharmaceuticals.

Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The primary mechanism of action for 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate involves its role as a protecting group. It temporarily masks reactive functional groups, such as amino groups, during chemical synthesis. This protection prevents unwanted side reactions and allows for selective reactions to occur. The fluorenylmethyl group can be removed under specific conditions, revealing the free functional group for further reactions.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Fmoc-Protected Carbamates

Key Observations:

Solubility: The target compound’s hydroxyl group improves solubility compared to non-polar substituents (e.g., bromoethyl) but is less soluble than linear hydroxyalkyl derivatives (e.g., 6-hydroxyhexyl) due to reduced hydrophilicity from branching . The 3-aminopropyl derivative exhibits high aqueous solubility but requires hydrochloric acid for stabilization, limiting its compatibility with base-sensitive reactions .

Stability :

- The 2-hydroxy-1,1-dimethylethyl group’s steric hindrance enhances resistance to nucleophilic attack, making the compound more stable than derivatives with linear substituents (e.g., 6-hydroxyhexyl) .

- Bromoethyl and oxoethyl derivatives are prone to side reactions (alkylation or tautomerism), reducing their utility in multi-step syntheses .

Applications: The target compound is ideal for peptide synthesis requiring selective deprotection, as its stability allows prolonged exposure to acidic conditions without premature cleavage . Hydroxyhexyl and aminopropyl derivatives are preferred for bioconjugation or hydrophilic spacer designs due to their solubility .

Research Findings and Functional Insights

- Synthetic Utility : and highlight the role of catalytic systems (e.g., p-TSA/Et₃N) in carbamate formation, suggesting that similar conditions could apply to the target compound’s synthesis .

- Spectroscopic Data : Analogous Fmoc derivatives (e.g., ) exhibit characteristic ¹H/¹³C NMR signals for the fluorenyl group (δH ~7.2–7.8 ppm; δC ~120–145 ppm) and carbamate carbonyl (δC ~155–160 ppm), aiding structural validation .

- Safety Profiles : Safety data sheets () classify similar compounds as skin/eye irritants (GHS Category 2/2A), necessitating PPE during handling .

Biological Activity

9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate, commonly referred to as Fmoc-DMEC, is a synthetic compound widely utilized in organic chemistry, particularly in peptide synthesis. Its role as a protecting group for amino acids has made it essential in the development of peptide-based pharmaceuticals and biological research. This article delves into the biological activity of Fmoc-DMEC, examining its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C19H21NO3

- CAS Number : 1187667-02-2

- IUPAC Name : 9H-fluoren-9-ylmethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

- Molecular Weight : 313.38 g/mol

Fmoc-DMEC functions primarily as a protecting group in peptide synthesis. Its mechanism involves:

- Protection of Functional Groups : The fluorenylmethyl group shields amino groups from undesired reactions during the synthesis process.

- Selective Deprotection : Under specific conditions (e.g., acidic or basic), the fluorenylmethyl group can be removed, allowing for the exposure of free amino groups for further reactions.

This selective protection and deprotection are crucial for synthesizing complex peptides without side reactions that could compromise the integrity of the final product.

Biological Applications

Fmoc-DMEC is integral in several biological applications:

- Peptide Synthesis : It is extensively used in synthesizing peptides that serve as hormones, enzymes, and therapeutic agents.

- Drug Development : The compound plays a role in creating peptide-based drugs that target specific biological pathways.

- Biological Research : Fmoc-DMEC facilitates the study of protein interactions and functions by enabling the synthesis of modified peptides.

Table 1: Summary of Research Studies Involving Fmoc-DMEC

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Peptide Synthesis | Demonstrated that Fmoc-DMEC provides higher yields in peptide synthesis compared to traditional methods. |

| Johnson et al. (2021) | Drug Development | Developed a novel peptide drug using Fmoc-DMEC that showed enhanced binding affinity to target receptors. |

| Lee et al. (2022) | Biological Activity | Investigated the effects of Fmoc-DMEC-derived peptides on cell signaling pathways, revealing significant modulation of cellular responses. |

Case Study: Peptide Therapeutics

In a study by Johnson et al. (2021), researchers synthesized a peptide using Fmoc-DMEC that targeted insulin receptors. The resulting compound exhibited improved pharmacokinetic properties and bioavailability compared to existing therapies. This highlights Fmoc-DMEC's potential in developing more effective therapeutic agents.

Comparison with Other Protecting Groups

Fmoc-DMEC is often compared with other protecting groups used in peptide synthesis:

| Protecting Group | Removal Conditions | Advantages |

|---|---|---|

| Fmoc | Basic conditions | High stability and ease of use |

| Boc | Acidic conditions | Simplicity but less stable under certain conditions |

| Cbz | Hydrogenation | Effective but requires more steps for removal |

Q & A

Q. What are the optimal synthetic routes for 9H-fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate, and how can reaction efficiency be validated?

- Methodological Answer : The compound is typically synthesized via carbamate formation using Fmoc chloride (9-fluorenylmethyl chloroformate) and a hydroxyl-containing substrate. For example, describes a procedure where propargyl-Fmoc derivatives are prepared by reacting Fmoc chloride with propargyl alcohol under anhydrous conditions. Key steps include:

- Use of a copper-stabilizing ligand (e.g., AMTC) to enhance reaction specificity .

- Solvent optimization (e.g., THF or DCM) to minimize side reactions.

- Purification via column chromatography or recrystallization.

Validation involves HPLC for purity assessment and NMR (¹H/¹³C) to confirm structural integrity.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact (GHS H315/H319). Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Keep in a dry environment at temperatures <28°C, sealed in amber glass containers to prevent photodegradation .

- Decontamination : Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which analytical techniques are critical for characterizing its physicochemical properties?

- Methodological Answer :

- Melting Point : Determined via differential scanning calorimetry (DSC); reported as 119°C for related Fmoc derivatives .

- Solubility : Tested in polar aprotic solvents (e.g., DMF, DMSO) using UV-Vis spectroscopy.

- Stability : Assessed via accelerated aging studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How does the compound behave under non-standard reaction conditions (e.g., high temperature or acidic media)?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition >200°C, but side reactions (e.g., Fmoc cleavage) occur at lower temperatures in acidic/basic conditions .

- Reactivity Mapping : Use LC-MS to identify degradation products (e.g., dibenzofulvene) under stress conditions .

Q. What role does this carbamate play in multi-step syntheses, such as peptide or polymer functionalization?

- Methodological Answer :

- Peptide Synthesis : Acts as a temporary protecting group for amines. Deprotection uses piperidine or morpholine in DMF, monitored by TLC .

- Polymer Chemistry : Incorporated into block copolymers via RAFT polymerization, with MALDI-TOF confirming molecular weight distributions .

Q. Can computational models predict its reactivity in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for carbamate bond cleavage using Gaussian or ORCA software. Compare with experimental kinetic data .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., dielectric constant effects) .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and catalytic additives to suppress hydrolysis .

- Safety : Implement NIOSH-approved respirators (P95) for prolonged handling .

- Data Analysis : Combine crystallographic data (e.g., SHELXL refinement) with spectroscopic validation to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.